molecular formula C7H10N2O B1596393 2-Ethoxy-6-methylpyrazine CAS No. 53163-97-6

2-Ethoxy-6-methylpyrazine

Cat. No.: B1596393
CAS No.: 53163-97-6
M. Wt: 138.17 g/mol
InChI Key: XBLZVFYOCZVABA-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylpyrazine is an organic compound with the molecular formula C7H10N2O It belongs to the class of pyrazines, which are known for their aromatic properties and diverse applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylpyrazine typically involves the reaction of 2-methylpyrazine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, allowing the ethyl group to replace a hydrogen atom on the pyrazine ring, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different pyrazine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyrazine N-oxides.

    Reduction: Various reduced pyrazine derivatives.

    Substitution: Substituted pyrazine compounds with different functional groups.

Scientific Research Applications

2-Ethoxy-6-methylpyrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylpyrazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Methylpyrazine: Lacks the ethoxy group, resulting in different chemical properties and applications.

    2-Ethylpyrazine: Similar structure but with an ethyl group instead of an ethoxy group.

    2-Methoxy-6-methylpyrazine: Contains a methoxy group instead of an ethoxy group.

Properties

IUPAC Name

2-ethoxy-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-10-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLZVFYOCZVABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068832
Record name 2-Ethoxy-6-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

191.00 to 193.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxy-6-methylpyrazine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53163-97-6
Record name 2-Methyl-6-ethoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53163-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methyl-6-ethoxypyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethoxy-6-methyl-
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Record name 2-Ethoxy-6-methylpyrazine
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Record name 2-ethoxy-6-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.076
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Record name 2-METHYL-6-ETHOXYPYRAZINE
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Record name 2-Ethoxy-6-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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